3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known for their multidirectional biological activity . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, containing one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazoles can be synthesized via heterocyclization of certain intermediates . For instance, 1,2,4-triazoles have been synthesized by incorporating acridine and 1,2,3,4-tetrahydroacridine moieties via heterocyclization of the key intermediate .Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring and a pyridine ring. These rings are part of a larger class of compounds known as heterocycles, which have a ring structure containing atoms of at least two different elements .Scientific Research Applications
Synthesis and Antihistaminic Activity
This compound is part of a broader class of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, synthesized and evaluated for their antihistaminic activity and effect on eosinophil infiltration. In particular, derivatives containing a piperidine or piperazine with a benzhydryl group and an appropriate spacer have shown significant antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis. One of the derivatives, identified as 6a, exhibited potent antihistaminic activity without central H(1) receptor blockade, contrasting its complete peripheral H(1) receptor blockade. Moreover, this derivative inhibited eosinophil infiltration in the skin, making it a potential therapeutic agent for conditions like atopic dermatitis and allergic rhinitis. The pharmacokinetic studies revealed rapid hydrolysis of 6a to another active form, 6o, further underlining its potential clinical applications (Gyoten et al., 2003).
Herbicidal Activity
Another area of application is in agriculture, where substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of the chemical structure , have been synthesized and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests its potential as an effective herbicide for various agricultural needs, contributing to plant ecosystem health and management (Moran, 2003).
Anti-Diabetic Drug Development
In the field of medicinal chemistry, derivatives of triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds were assessed for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, a significant target in diabetes treatment. The studies involved both in silico and in vitro methods, revealing strong inhibition potential along with antioxidant and insulinotropic activities for certain derivatives, suggesting their potential development into effective anti-diabetic drugs (Bindu et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The compound 3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
This allows them to make specific interactions with different target receptors, leading to their diverse pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
3-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-4-3-9-19-18(13)25-12-15-7-10-23(11-8-15)17-6-5-16-21-20-14(2)24(16)22-17/h3-6,9,15H,7-8,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIWAZHUXDSTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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